molecular formula C15H10F2N2O2S B2619577 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide CAS No. 352548-14-2

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Cat. No.: B2619577
CAS No.: 352548-14-2
M. Wt: 320.31
InChI Key: ZXDXCGTUDLAPIZ-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a synthetic benzothiazole derivative of significant interest in antibacterial research and development. This compound is designed for scientific investigation into novel mechanisms of action, specifically targeting the essential bacterial cell division protein FtsZ . FtsZ is a GTPase that polymerizes to form the Z-ring, a foundational structure in bacterial cytokinesis; its inhibition prevents proper cell division, leading to aberrant bacterial morphology and cell death . Benzothiazole and its substituted derivatives are a privileged scaffold in medicinal chemistry, well-documented to possess a broad spectrum of pharmacological activities, including potent antistaphylococcal effects . The 4,6-difluoro substitution on the benzothiazole ring, combined with the methoxybenzamide moiety, is a structural feature known to enhance antibacterial potency and is associated with improved pharmaceutical properties in research compounds . This product is intended solely for use in laboratory research to further elucidate the structure-activity relationships of FtsZ inhibitors and to explore new therapeutic strategies against multidrug-resistant bacterial pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA). The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O2S/c1-21-10-4-2-8(3-5-10)14(20)19-15-18-13-11(17)6-9(16)7-12(13)22-15/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDXCGTUDLAPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or acyl chloride. The reaction is often carried out in the presence of a catalyst such as iodine or under microwave irradiation to enhance the reaction rate and yield . The general reaction scheme can be represented as follows:

    Condensation Reaction: 2-aminothiophenol reacts with 4,6-difluorobenzaldehyde in the presence of a catalyst to form the benzothiazole ring.

    Acylation: The resulting benzothiazole derivative is then acylated with 4-methoxybenzoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. It is believed to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, proteases, and kinases. Additionally, it may modulate G-protein coupled receptors, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s benzothiazole core distinguishes it from other benzamide derivatives. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituents (Benzothiazole/Benzamide) Molecular Weight (g/mol) Application/Use
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide C₁₅H₁₀F₂N₂O₂S 4,6-difluoro (benzothiazole); 4-methoxy (benzamide) 320.31 Research candidate (potential agrochemical)
N-(2,4-difluorophenyl)-4-methoxybenzamide C₁₄H₁₁F₂NO₂ 2,4-difluorophenyl; 4-methoxy 271.24 Pesticide precursor (e.g., diflufenican analogs)
AGN-PC-05G9KM (Angene Chemical) C₂₃H₂₅F₂N₃O₄S₂ 4,6-difluoro (benzothiazole); ethylsulfonyl, morpholinylpropyl 509.59 Experimental compound (structural complexity for drug discovery)
Diflufenican (from ) C₁₉H₁₁F₅N₂O₂ 2,4-difluorophenyl; pyridinecarboxamide 394.30 Herbicide (commercial use)

Functional and Spectral Differences

Electronic and Reactivity Profiles
  • This contrasts with diflufenican, which uses a pyridinecarboxamide scaffold with trifluoromethylphenoxy groups for herbicidal activity .
  • Methoxy Group : The para-methoxy group on the benzamide may improve solubility relative to alkyl or halogen substituents, as seen in AGN-PC-05G9KM’s ethylsulfonyl and morpholinylpropyl groups .
Spectral Characteristics
  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1660–1680 cm⁻¹ , similar to hydrazinecarbothioamides reported in . However, unlike triazole derivatives (e.g., compounds [7–9] in ), the absence of tautomeric thiol-thione equilibria simplifies its spectral profile.
  • NMR : The fluorine atoms on the benzothiazole would produce distinct ¹⁹F-NMR signals, while the methoxy group’s protons would resonate near 3.8–4.0 ppm in ¹H-NMR.

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings on its biological activity, including mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique benzothiazole core structure, which is known for diverse biological activities. The compound's structure can be represented as follows:

  • Chemical Formula : C11_{11}H8_{8}F2_{2}N2_{2}O2_{2}S
  • Molecular Weight : 284.26 g/mol

Research indicates that compounds related to benzothiazole derivatives often exhibit their biological effects through several key mechanisms:

  • Inhibition of Cell Proliferation : Studies have demonstrated that benzothiazole derivatives can significantly inhibit the proliferation of various cancer cell lines. For instance, this compound has shown promising results against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells by inducing apoptosis and arresting the cell cycle at specific phases .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses. It was observed to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines .
  • Targeting Signaling Pathways : Research has indicated that this compound may inhibit critical signaling pathways involved in cancer progression, including the AKT and ERK pathways, which are often upregulated in tumor cells .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Cell Line IC50 (µM) Effect Mechanism
Study 1A4311.5Inhibition of proliferationApoptosis induction
Study 2A5492.0Decreased migrationCell cycle arrest
Study 3RAW264.7 (macrophages)0.5Reduced IL-6 and TNF-α levelsAnti-inflammatory activity

Case Study 1: Anticancer Activity

In a recent study evaluating a series of benzothiazole derivatives, this compound was identified as a potent inhibitor of A431 and A549 cancer cell lines. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis. Results indicated a significant reduction in cell viability at concentrations as low as 1 µM .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of this compound in RAW264.7 macrophages. The study employed ELISA to measure cytokine levels post-treatment with this compound. Findings revealed a marked decrease in IL-6 and TNF-α production, suggesting its potential as an anti-inflammatory agent .

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